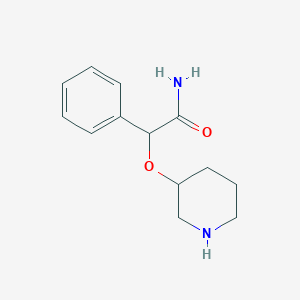![molecular formula C13H8ClFO B12998932 2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12998932.png)
2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl structure, along with an aldehyde functional group. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of 2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-methanol.
Scientific Research Applications
2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2’-Chloro-[1,1’-biphenyl]-3-carbaldehyde: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
5’-Fluoro-[1,1’-biphenyl]-3-carbaldehyde: Lacks the chloro substituent, which may influence its chemical properties and applications.
2’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: The position of the aldehyde group is different, potentially altering its reactivity and interactions.
Uniqueness
2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific combination of chloro and fluoro substituents along with the aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H8ClFO |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
3-(2-chloro-5-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-13-5-4-11(15)7-12(13)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
XFYAPLYGXBOQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B12998849.png)

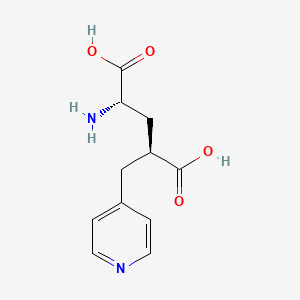
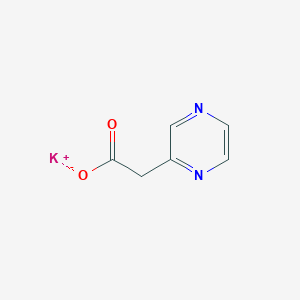
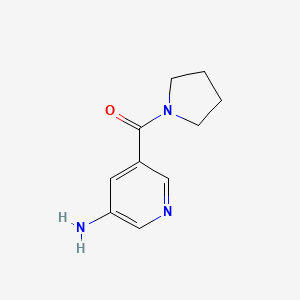


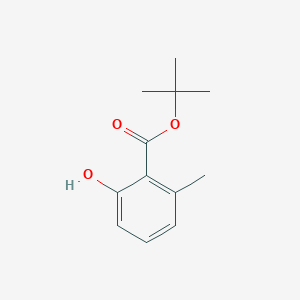


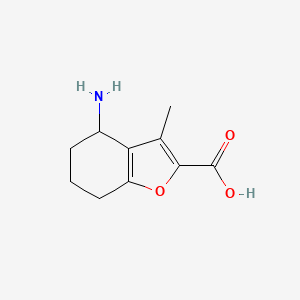
![1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine](/img/structure/B12998902.png)
